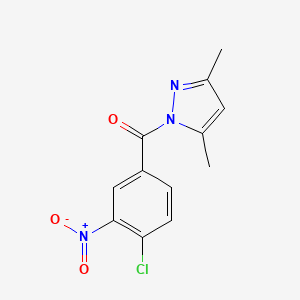![molecular formula C15H17N5OS B5577584 6-{[2-(1-methyl-1H-pyrazol-3-yl)-1-piperidinyl]carbonyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B5577584.png)
6-{[2-(1-methyl-1H-pyrazol-3-yl)-1-piperidinyl]carbonyl}imidazo[2,1-b][1,3]thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related imidazo[2,1-b][1,3]thiazole derivatives involves a multistep process, starting with the preparation of core structures followed by various substitutions to introduce functional groups. For instance, derivatives of imidazo[2,1-b][1,3]thiazoles have been synthesized by reacting 2-amino-5-substituted-1,3,4-thiadiazole with appropriate α-haloaryl ketones and further modification with morpholine, pyrrolidine, or piperidine under specific conditions (Syed, Kallanagouda, & Alegaon, 2013). Such processes are essential for tailoring the molecule's properties for desired biological activities.
Scientific Research Applications
Synthesis and Biological Activity
6-{[2-(1-methyl-1H-pyrazol-3-yl)-1-piperidinyl]carbonyl}imidazo[2,1-b][1,3]thiazole and its derivatives have been a subject of research primarily in the context of synthesis and evaluating their biological activities. For instance, compounds similar to this structure have been synthesized and screened for antitubercular and antifungal activities, showing good potential in these areas (Syed, Ramappa, & Alegaon, 2013). Additionally, these compounds' antimicrobial properties have been explored, suggesting their relevance in addressing microbial infections (El‐Emary, Khalil, Ali, & El-Adasy, 2005).
Chemical Properties and Synthesis Techniques
Research has also focused on understanding the chemical properties and synthesis techniques of related compounds. Studies have described the molecular packing and bonding in similar structures, providing insights into their chemical behavior (Zukerman-Schpector, 1994). Innovative synthesis methods have been developed for related compounds, which could be applicable for this specific compound as well (Pratap, Roy, Roy, & Ram, 2007).
Potential in Anticancer Research
There is potential interest in the use of this compound and its derivatives in anticancer research. Studies have synthesized novel compounds with similar structures and tested their cytotoxicity against human cancer cell lines, indicating the potential for these compounds in cancer treatment (Ding et al., 2012).
Sensor Development
Research in sensor development has also been explored, with studies investigating the use of related structures in creating sensors for detecting specific chemicals, demonstrating the compound's utility in analytical chemistry (Li et al., 2018).
properties
IUPAC Name |
imidazo[2,1-b][1,3]thiazol-6-yl-[2-(1-methylpyrazol-3-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5OS/c1-18-7-5-11(17-18)13-4-2-3-6-20(13)14(21)12-10-19-8-9-22-15(19)16-12/h5,7-10,13H,2-4,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADQDNGZBZJGMSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CCCCN2C(=O)C3=CN4C=CSC4=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[(5-bromo-2-furyl)methylene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B5577503.png)
![(4aS*,7aR*)-1-[(2E)-3-phenyl-2-propen-1-yl]-4-(2-pyridinylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5577509.png)



![2-[1-(3,4-dihydro-1H-isochromen-1-ylmethyl)-1H-imidazol-2-yl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5577551.png)
![1-[3,5-dimethyl-1-(3-nitrobenzoyl)-1H-pyrazol-4-yl]ethanone](/img/structure/B5577557.png)
![methyl 4-[(5-bromo-2-furoyl)amino]benzoate](/img/structure/B5577560.png)

![2-{2-[(3-methyl-2-pyridinyl)amino]ethyl}-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5577574.png)
![N'-{[5-(2-chlorophenyl)-2-furyl]methylene}-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B5577576.png)
![3,5,7-trimethyl-2-[(3-phenyl-1-piperazinyl)carbonyl]-1H-indole hydrochloride](/img/structure/B5577590.png)

